molecular formula C16H21N3O2 B7683029 (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid

(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No. B7683029
M. Wt: 287.36 g/mol
InChI Key: ZMSCRUSXCHQACA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-55940 binds to the cannabinoid receptors in the brain and produces effects similar to those of natural cannabinoids.

Scientific Research Applications

(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has also been studied for its potential in treating various diseases, including multiple sclerosis, epilepsy, and cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has been studied for its potential in treating drug addiction and withdrawal symptoms.

Mechanism of Action

(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid binds to the cannabinoid receptors in the brain and produces effects similar to those of natural cannabinoids. The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid activates the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. CB1 activation produces analgesic and anti-inflammatory effects, while CB2 activation produces anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid produces various biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and immunomodulation. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to protect neurons from damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has also been shown to modulate the immune system, reducing inflammation and promoting tissue repair.

Advantages and Limitations for Lab Experiments

(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has several advantages and limitations for lab experiments. Its ability to selectively activate the CB1 and CB2 receptors makes it a valuable tool for studying the endocannabinoid system. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has also been used to study the role of the endocannabinoid system in various diseases, including cancer and neurodegenerative diseases. However, the high cost of (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid and its low yield make it difficult to produce in large quantities, which limits its use in some experiments.

Future Directions

There are several future directions for research on (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid. One area of research is the development of more cost-effective synthesis methods to produce (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid in larger quantities. Another area of research is the investigation of (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid's potential in treating various diseases, including cancer, neurodegenerative diseases, and drug addiction. Additionally, more studies are needed to fully understand the mechanism of action of (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid and the endocannabinoid system. Overall, (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has significant potential for therapeutic applications, and further research is needed to fully explore its potential.

Synthesis Methods

(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is synthesized through a multi-step process. The first step involves the synthesis of 2,6-dicyclopropylpyrimidin-4-amine, which is then reacted with piperidine-3-carboxylic acid to form (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid. The final product is purified through a series of chromatographic techniques. The synthesis of (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is challenging, and the yield is low, which makes it a costly compound to produce.

properties

IUPAC Name

(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-16(21)12-2-1-7-19(9-12)14-8-13(10-3-4-10)17-15(18-14)11-5-6-11/h8,10-12H,1-7,9H2,(H,20,21)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSCRUSXCHQACA-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid

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